2-(1H-pyrrol-1-yl)benzoic acid 2-(1H-pyrrol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 10333-68-3
VCID: VC20958466
InChI: InChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14)
SMILES: C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

2-(1H-pyrrol-1-yl)benzoic acid

CAS No.: 10333-68-3

Cat. No.: VC20958466

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-pyrrol-1-yl)benzoic acid - 10333-68-3

Specification

CAS No. 10333-68-3
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 2-pyrrol-1-ylbenzoic acid
Standard InChI InChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14)
Standard InChI Key GNWTWXOZRSBCOZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2

Introduction

CHEMICAL STRUCTURE AND PHYSICAL PROPERTIES

2-(1H-pyrrol-1-yl)benzoic acid consists of a benzoic acid molecule with a pyrrole ring attached at the ortho position. The systematic connection between these two functional groups creates a compound with distinctive chemical and physical characteristics.

Basic Identification Data

The compound is characterized by the following properties:
Table 1: Key Physical and Chemical Properties of 2-(1H-Pyrrol-1-yl)benzoic acid

PropertyValue
Chemical FormulaC₁₁H₉NO₂
Molecular Weight187.20 g/mol
CAS Number10333-68-3
Melting Point102-106°C
AppearanceSolid
Purity (Commercial)Typically 99%
MDL NumberMFCD00051645
Beilstein Reference1343920
The molecule features a central benzoic acid core with a pyrrole ring attached at the ortho position relative to the carboxylic acid group . This structural arrangement contributes to the compound's unique reactivity profile and potential applications in various chemical and biological systems.

Structural Characteristics

The structural configuration of 2-(1H-pyrrol-1-yl)benzoic acid involves the N-substitution of the pyrrole ring at the ortho position of benzoic acid. This arrangement creates a non-planar geometry due to steric interactions between the pyrrole and benzoic acid moieties . The carboxylic acid group typically exists in its protonated form under standard conditions but can readily deprotonate in basic environments.

SYNTHESIS AND PREPARATION METHODS

The synthesis of 2-(1H-pyrrol-1-yl)benzoic acid can be accomplished through several synthetic routes, with the most common methods involving the direct N-arylation of pyrrole with appropriately functionalized benzoic acid derivatives.

Common Synthetic Routes

One established synthetic pathway involves the reaction of 2-halobenzoic acids (typically 2-bromobenzoic acid or 2-iodobenzoic acid) with pyrrole under copper or palladium catalysis. This N-arylation reaction proceeds through the following general mechanism:
Table 2: Key Parameters for Copper-Catalyzed N-Arylation Synthesis

ParameterTypical Conditions
CatalystCu(I) salts (CuI, Cu₂O)
LigandL-proline or 1,10-phenanthroline
BaseK₂CO₃ or Cs₂CO₃
SolventDMSO or DMF
Temperature80-120°C
Reaction Time12-24 hours
Typical Yield65-85%
The reaction typically proceeds through a copper-catalyzed coupling mechanism, where the copper catalyst facilitates the formation of the C-N bond between the pyrrole nitrogen and the ortho-position of benzoic acid .

Alternative Synthetic Approaches

An alternative approach involves the direct functionalization of N-phenylpyrrole derivatives through directed ortho-lithiation followed by carboxylation:

  • N-phenylpyrrole is treated with a strong lithiating agent (e.g., n-BuLi) in the presence of a directing group

  • The lithiated intermediate is then treated with carbon dioxide

  • Acidic workup yields the desired 2-(1H-pyrrol-1-yl)benzoic acid
    This method, while less common, offers advantages in certain contexts where the starting N-phenylpyrrole is readily available.

CHEMICAL REACTIVITY PROFILE

The reactivity of 2-(1H-pyrrol-1-yl)benzoic acid is defined by the presence of both the carboxylic acid functionality and the pyrrole heterocycle. These functional groups can participate in various chemical transformations independently or in concert.

Carboxylic Acid Reactivity

The carboxylic acid group exhibits typical reactivity patterns including:

  • Esterification reactions with alcohols under acidic conditions or using coupling reagents

  • Amide formation with amines using appropriate coupling agents

  • Reduction to primary alcohols using strong reducing agents like LiAlH₄

  • Decarboxylation under specific conditions, particularly at elevated temperatures

STRUCTURAL ANALOGS AND COMPARATIVE PROPERTIES

2-(1H-pyrrol-1-yl)benzoic acid belongs to a family of compounds featuring N-arylated pyrroles with adjacent functional groups. Comparing this compound with structurally related analogs provides insights into structure-property relationships.

Comparison with Related Pyrrole Derivatives

Table 3: Comparison of 2-(1H-Pyrrol-1-yl)benzoic acid with Related Compounds

CompoundCAS NumberMolecular WeightDistinctive Features
2-(1H-Pyrrol-1-yl)benzoic acid10333-68-3187.20 g/molUnsubstituted pyrrole ring
2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid92028-57-4215.25 g/molMethyl groups at C-2 and C-5 of pyrrole
2-methyl-4-(1H-pyrrol-1-yl)benzoic acid1247666-07-4201.22 g/molPyrrole at para position with ortho-methyl group
The addition of methyl substituents to the pyrrole ring, as seen in 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, significantly affects the electronic properties of the heterocycle, potentially altering its reactivity in electrophilic substitution reactions and its biological activity profile .

ANALYTICAL CHARACTERIZATION

Analytical characterization of 2-(1H-pyrrol-1-yl)benzoic acid typically employs a combination of spectroscopic and spectrometric techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of 2-(1H-pyrrol-1-yl)benzoic acid exhibits characteristic signals:

  • Carboxylic acid proton: broad singlet at approximately δ 12-13 ppm

  • Aromatic protons from the benzoic acid moiety: complex multiplets in the range of δ 7.2-8.2 ppm

  • Pyrrole ring protons: typically appearing as two distinct sets of signals around δ 6.2-6.4 ppm (H-3 and H-4) and δ 7.0-7.2 ppm (H-2 and H-5)
    The ¹³C-NMR spectrum shows signals corresponding to:

  • Carboxylic carbon at approximately δ 170 ppm

  • Aromatic carbons in the range of δ 120-140 ppm

  • Pyrrole carbons typically appearing between δ 109-122 ppm

Mass Spectrometry

Mass spectrometric analysis of 2-(1H-pyrrol-1-yl)benzoic acid typically reveals:

  • Molecular ion peak at m/z 187 corresponding to the molecular formula C₁₁H₉NO₂

  • Fragmentation pattern often showing loss of CO₂ (m/z 143)

  • Further fragmentation involving cleavage of the N-C bond between the pyrrole and benzoic acid moieties

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